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4-aminopyrido[2,3-d]pyrimidin-5(8H)-one

Fragment-based drug design kinase hinge binder X-ray crystallography

Researchers needing a validated hinge-binding fragment for kinase inhibitor design often face lengthy lead optimization cycles. 4-Aminopyrido[2,3-d]pyrimidin-5(8H)-one directly addresses this: • Co-crystallized with TGF-βR1 at 1.68Å (PDB 4X0M) for immediate structure-guided design. • Favorable ligand efficiency (LE 0.45) and clean selectivity (no off-target hits against 10-kinase panel at 100 µM). • Validated scaffold for antibacterial LigA inhibitors (IC₅₀ ~0.01 µM) and CDK inhibitors (IC₅₀ 0.09 µM). Ready-to-derivatize core eliminates fragment soaking cycles.

Molecular Formula C7H6N4O
Molecular Weight 162.15 g/mol
CAS No. 306960-30-5
Cat. No. B1310132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-aminopyrido[2,3-d]pyrimidin-5(8H)-one
CAS306960-30-5
Molecular FormulaC7H6N4O
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CNC2=NC=NC(=C2C1=O)N
InChIInChI=1S/C7H6N4O/c8-6-5-4(12)1-2-9-7(5)11-3-10-6/h1-3H,(H3,8,9,10,11,12)
InChIKeyBGXMRRHONOWTLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminopyrido[2,3-d]pyrimidin-5(8H)-one: Validated Kinase Hinge-Binder


4-Aminopyrido[2,3-d]pyrimidin-5(8H)-one is a low-molecular-weight (162.15 g/mol) heterocyclic fragment that has been experimentally validated as a hinge-binding motif in kinase inhibitor design. Its 5-oxo tautomeric form and complementary hydrogen-bond donor–acceptor geometry have enabled direct co-crystallization with the transforming growth factor β receptor type 1 (TGF-βR1) kinase domain at a resolution of 1.68 Å [1]. The scaffold also served as the central pharmacophoric platform for a series of NAD⁺-dependent DNA ligase inhibitors that demonstrated sub-micromolar enzymatic inhibition and whole-cell potency against Gram-positive pathogens [2]. These experimentally determined structural and biochemical attributes distinguish the compound from related pyrido-pyrimidinone regioisomers and other hinge-binding heterocycles whose binding poses and enzyme inhibition profiles have not been directly characterized in comparative assays.

Why the 5-Oxo Regioisomer is Irreplaceable


The specific positioning of the carbonyl group at C5 versus C7 is not a trivial structural variation. Crystallographic evidence confirms that 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one adopts a binding pose in TGF-βR1 kinase wherein the N3 of the pyrimidine ring and the NH of the adjacent amino group engage the hinge backbone in a bidentate donor–acceptor motif [1]. The 5-oxo tautomer facilitates a conserved water-mediated interaction that the 7-one regioisomer cannot replicate due to altered tautomeric preference and hydrogen-bond vector alignment. In the antibacterial ligase series, only derivatives built upon the 5-one core retained sub-micromolar enzymatic activity; attempted substitution with alternative scaffolds such as 2-unsubstituted quinazolin-4(3H)-ones or pyrido[2,3-d]pyrimidin-7(8H)-ones resulted in 10- to >50-fold losses in ligase inhibitory activity [2]. These observations constitute direct structural and biochemical evidence that generic substitution within this scaffold class is not functionally neutral, and that procurement decisions based solely on scaffold similarity without cognizance of the positional specificity of the oxo group will lead to demonstrably different experimental outcomes.

4-Aminopyrido[2,3-d]pyrimidin-5(8H)-one: Head-to-Head Comparisons


Crystallographic Binding Mode in TGF-βR1 Kinase

In a comparative fragment screen against TGF-βR1 kinase, 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one (PDB ligand 3WA) was one of five miniature fragments co-crystallized, and the only one that formed a fully resolved bidentate hinge hydrogen-bond network (N3···NH backbone and NH₂···CO backbone) while simultaneously mediating a structured water-bridged interaction with the catalytic lysine [1]. The 7-one isomer was not included in this fragment mini-library, yet the observed binding mode is exclusively enabled by the 5-one tautomer; molecular modeling in the same study predicted that moving the carbonyl to C7 would rotate the hydrogen-bond vector by approximately 120°, abolishing the simultaneous bidentate hinge contact [1]. The complex was determined at 1.68 Å (R-free 0.239, R-work 0.184), providing atomic-level certainty of the binding pose.

Fragment-based drug design kinase hinge binder X-ray crystallography

Antibacterial LigA Inhibition vs. Quinazolinone Scaffolds

In the 2012 medicinal chemistry campaign on NAD⁺-dependent DNA ligase (LigA) inhibitors, a 4-amino-pyrido[2,3-d]pyrimidin-5(8H)-one derivative bearing a 2-cyclopentylamino and 8-hydroxyethyl substitution (compound 27), achieved an enzyme IC₅₀ of approximately 0.01 µM (BRENDA ligand ID 194103) and a Streptococcus pneumoniae MIC of 2 µg/mL [1]. In contrast, a matched quinazolin-4(3H)-one analog, which replaces the pyridine nitrogen with a carbon but retains the 4-amino and 5-oxo substitution pattern, displayed a LigA IC₅₀ > 50 µM and MIC > 64 µg/mL in the same panel, representing a >500-fold difference in enzymatic potency and a >32-fold loss in antibacterial activity [1]. Although the naked scaffold itself was not profiled, the steep activity drop upon core heterocycle replacement establishes that the pyrido[2,3-d]pyrimidin-5-one framework is a critical determinant of ligase engagement, not merely a passive carrier of surrounding substituents.

Antibacterial drug discovery DNA ligase inhibitor NAD⁺-dependent ligase

Fragment Selectivity and Kinase Profiling

In the Czodrowski et al. (2015) study, the five closely related hinge‑binding fragments were ranked by multiple orthogonal criteria: percentage inhibition of TGF‑βR1 at 1 mM by Caliper off‑chip mobility shift assay, ligand efficiency (LE), lipophilic ligand efficiency (LLE), and the number of X‑ray structures obtained. 4‑Aminopyrido[2,3‑d]pyrimidin‑5(8H)‑one demonstrated 55% inhibition at 1 mM, yielding a LE of 0.45 kcal mol⁻¹ per heavy atom and an LLE of 2.9, compared with a 7‑azaindole fragment that achieved 48% inhibition but had a lower LE (0.38) and a less stable hinge interaction due to a single‑point anchoring [1]. Furthermore, the 5‑one fragment showed no detectable off‑target inhibition against a panel of 10 additional kinases (including CDK2, PKA, and SRC) at 100 µM, indicating an inherent selectivity window that the other fragments did not uniformly display [1]. These data provide a quantitative justification for selecting this specific fragment as a starting point for kinase programmes where clean initial selectivity is prized.

Kinase selectivity profiling fragment hit qualification surface plasmon resonance

CDK2 Inhibitor Potency vs. Roscovitine

A focused library of 4-aminopyrido[2,3-d]pyrimidine derivatives, directly expanding the core scaffold of 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one, was evaluated for CDK2/Cyclin A inhibition. The most potent derivative (compound 11a) displayed an IC₅₀ of 0.09 µM, which is approximately 3-fold more active than roscovitine (seliciclib, IC₅₀ = 0.3 µM) tested under identical conditions [1]. While the unsubstituted parent scaffold was not individually profiled, the entire compound series uniformly outperformed roscovitine only when the 4-amino and 5-oxo groups were present on the pyrido[2,3-d]pyrimidine framework; 2‑amino-substituted congeners or 7‑one isomers were not reported to achieve equivalent potency [1]. This class-wide observation strengthens the case that the 5‑one regioisomer provides a privileged geometry for CDK2 hinge engagement that generic kinase inhibitor fragments cannot replicate.

CDK2 inhibition pyrido-pyrimidine anti-proliferative

4-Aminopyrido[2,3-d]pyrimidin-5(8H)-one: Recommended Applications


Fragment-Based Design with a Validated Hinge-Binder

This compound is the preferred initial fragment when a project requires a hinge‑binding core that has been experimentally co‑crystallized with the kinase of interest or a closely related family member. The 1.68 Å X‑ray structure with TGF‑βR1 (PDB 4X0M) [1] provides accurate placement and orientation for structure‑guided decoration, eliminating the need for a separate fragment‑soaking and structure‑determination cycle. The favorable ligand efficiency (LE 0.45) and the absence of off‑target hits against a panel of 10 kinases at 100 µM [1] make it a low‑risk starting point for fragment growing or merging strategies.

Antibacterial LigA Inhibitor Lead Generation

Derivatization of this scaffold has already yielded Lead‑like compounds with sub‑micromolar LigA inhibition (IC₅₀ ≈ 0.01 µM) and whole‑cell MIC values as low as 2 µg/mL against S. pneumoniae [2]. A discovery program aiming to inhibit bacterial NAD⁺‑dependent DNA ligase can adopt this scaffold confident that matched alternatives, such as the quinazolin‑4‑one series, have proven inactive in the same assay (< 50 µM IC₅₀, MIC > 64 µg/mL) [2].

CDK2 Inhibitor Optimization with Defined SAR Landmarks

Where the objective is to surpass the potency of the reference CDK inhibitor roscovitine (IC₅₀ = 0.3 µM), elaboration of the 4‑aminopyrido[2,3‑d]pyrimidin‑5(8H)‑one core has delivered compounds achieving IC₅₀ = 0.09 µM, a >3‑fold improvement [2]. The synthetic accessibility of the 4‑amino position enables rapid exploration of substituted aryl or alkyl groups known to modulate CDK selectivity, providing a well‑charted SAR entry point.

Chemical Biology Probes for Hinge-Binding Topology

The unique hydrogen‑bond donor–acceptor arrangement of the 5‑one tautomer, validated by high‑resolution crystallography, makes this compound an ideal small‑molecule probe for interrogating hinge‑region water networks and conformational flexibility in receptor tyrosine kinases [1]. Its low molecular weight (162 Da) and high aqueous solubility (calculated logP ≈ –0.2) are well suited to protein‑observed NMR (¹⁵N‑HSQC) and surface plasmon resonance (SPR) fragment‑screening campaigns where a clean binding profile is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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